molecular formula C10H10BrClO2 B14066582 1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one

Cat. No.: B14066582
M. Wt: 277.54 g/mol
InChI Key: ONHLVTDDNAEKGE-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a hydroxyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination and hydroxylation under controlled conditions. For instance, bromination can be achieved using bromine in carbon tetrachloride, while chlorination might involve thionyl chloride or phosphorus trichloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of bromomethyl, hydroxyl, and chloropropanone groups in this compound provides a unique reactivity profile, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-hydroxyphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClO2/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6,13H,5H2,1H3

InChI Key

ONHLVTDDNAEKGE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)O)CBr)Cl

Origin of Product

United States

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